

physical and chemical properties of 1-(diethoxymethyl)-1H-benzimidazole

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Compound of Interest

Compound Name: 1-(diethoxymethyl)-1H-benzimidazole

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An In-depth Technical Guide to 1-(diethoxymethyl)-1H-benzimidazole

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(diethoxymethyl)-1H-benzimidazole**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and presents logical relationships through structured diagrams.

Core Physical and Chemical Properties

1-(diethoxymethyl)-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of the diethoxymethyl group at the N1 position of the benzimidazole ring influences its physicochemical properties, such as solubility and reactivity. While specific experimental data for this exact compound is limited in publicly available literature, its properties can be reliably inferred from data on closely related benzimidazole derivatives.

Physical Properties

The physical properties of **1-(diethoxymethyl)-1H-benzimidazole** are predicted based on known data for benzimidazole and its N-substituted derivatives.

Property	Predicted Value	Notes
Molecular Formula	C12H16N2O2	
Molecular Weight	220.27 g/mol	
Appearance	Colorless to pale yellow solid or oil	Based on similar N-substituted benzimidazoles.
Melting Point	Not available	Likely to be a low-melting solid or a liquid at room temperature.
Boiling Point	> 300 °C (estimated)	Estimated based on the boiling point of benzimidazole (>360 °C) and the added substituent. [1]
Solubility	Soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform. [1] [2] Sparingly soluble in water. [2]	The diethoxymethyl group is expected to increase solubility in organic solvents compared to the parent benzimidazole.

Chemical Properties

The chemical properties are dictated by the benzimidazole ring system and the diethoxymethyl substituent. The benzimidazole ring is aromatic and possesses both acidic and basic properties. The N-H proton of unsubstituted benzimidazole is weakly acidic, while the pyridine-like nitrogen atom is basic.[\[3\]](#) In **1-(diethoxymethyl)-1H-benzimidazole**, the N1-proton is replaced, which will affect its reactivity.

Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of known benzimidazole derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Spectroscopy	Predicted Chemical Shifts / Peaks
^1H NMR (CDCl_3 , 400 MHz)	δ 8.10 (s, 1H, N-CH-N), 7.80-7.75 (m, 1H, Ar-H), 7.50-7.45 (m, 1H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 5.80 (s, 1H, $\text{CH}(\text{OEt})_2$), 3.60 (q, $J = 7.0$ Hz, 4H, OCH_2CH_3), 1.25 (t, $J = 7.0$ Hz, 6H, OCH_2CH_3)
^{13}C NMR (CDCl_3 , 100 MHz)	δ 155.0 (N-CH-N), 143.0, 134.0, 124.0, 123.0, 120.0, 110.0 (Ar-C), 95.0 ($\text{CH}(\text{OEt})_2$), 62.0 (OCH_2CH_3), 15.0 (OCH_2CH_3)
IR (KBr, cm^{-1})	\sim 3050 (Ar C-H stretch), \sim 2970, 2880 (Aliphatic C-H stretch), \sim 1615 (C=N stretch), \sim 1475, 1450 (Ar C=C stretch), \sim 1100 (C-O stretch)
Mass Spectrometry (EI)	m/z (%): 220 (M^+), 175 ($[\text{M}-\text{OEt}]^+$), 147 ($[\text{M}-\text{CH}(\text{OEt})_2]^+$), 118 (benzimidazole radical cation)

Experimental Protocols

Synthesis of 1-(diethoxymethyl)-1H-benzimidazole

A plausible synthetic route for **1-(diethoxymethyl)-1H-benzimidazole** involves the reaction of benzimidazole with a suitable orthoformate derivative.

Reaction:

Benzimidazole + Triethyl orthoformate \rightarrow **1-(diethoxymethyl)-1H-benzimidazole**

Detailed Protocol:

- Materials: Benzimidazole, triethyl orthoformate, p-toluenesulfonic acid (catalyst), toluene (solvent).
- Procedure: a. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve benzimidazole (1 equivalent) in toluene. b. Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. c. Heat the reaction mixture to reflux and monitor the removal of ethanol via the Dean-Stark trap. d. Continue refluxing until

the theoretical amount of ethanol is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC). e. Cool the reaction mixture to room temperature. f. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. g. Dry the organic layer over anhydrous sodium sulfate and filter. h. Remove the solvent under reduced pressure to obtain the crude product.

- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[\[7\]](#)

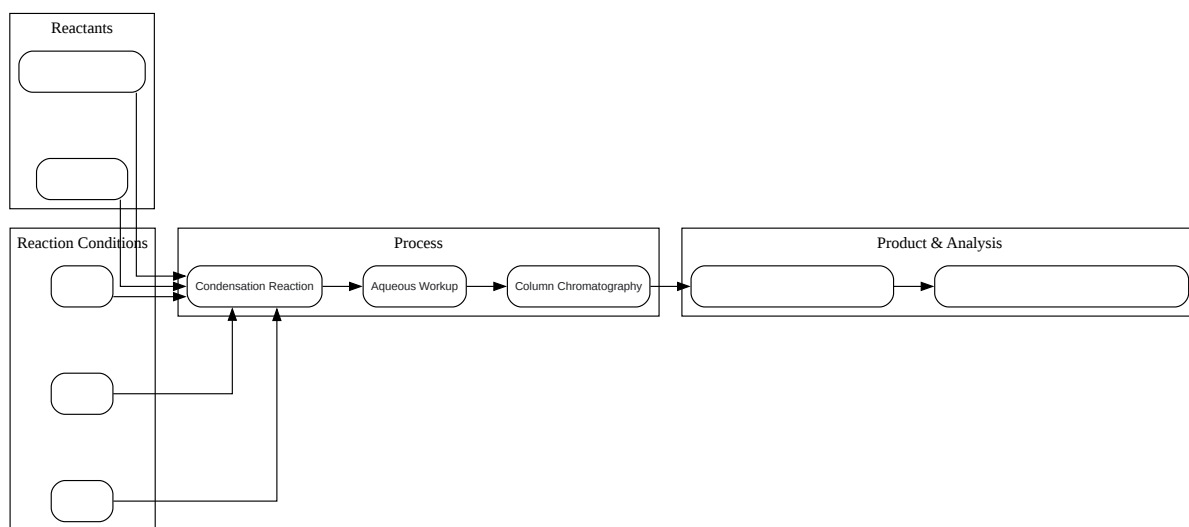
Characterization

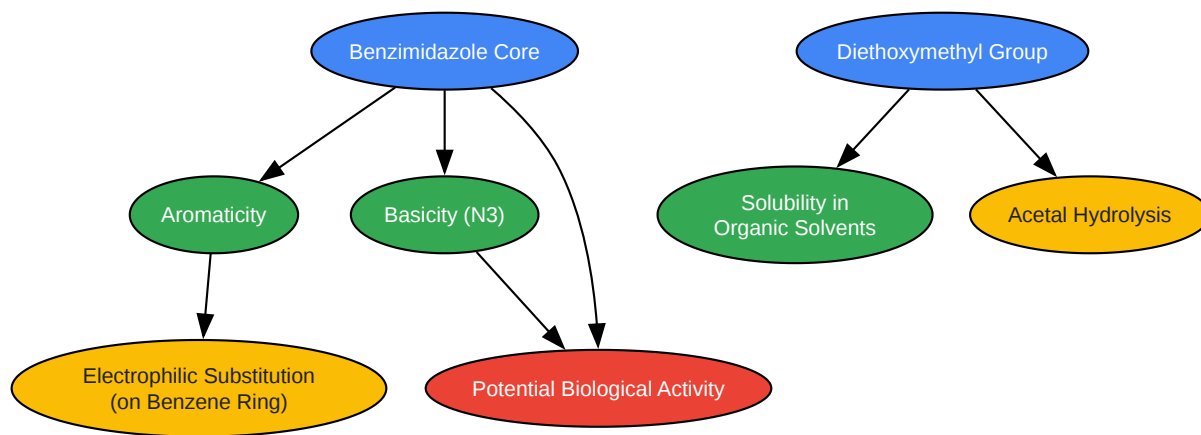
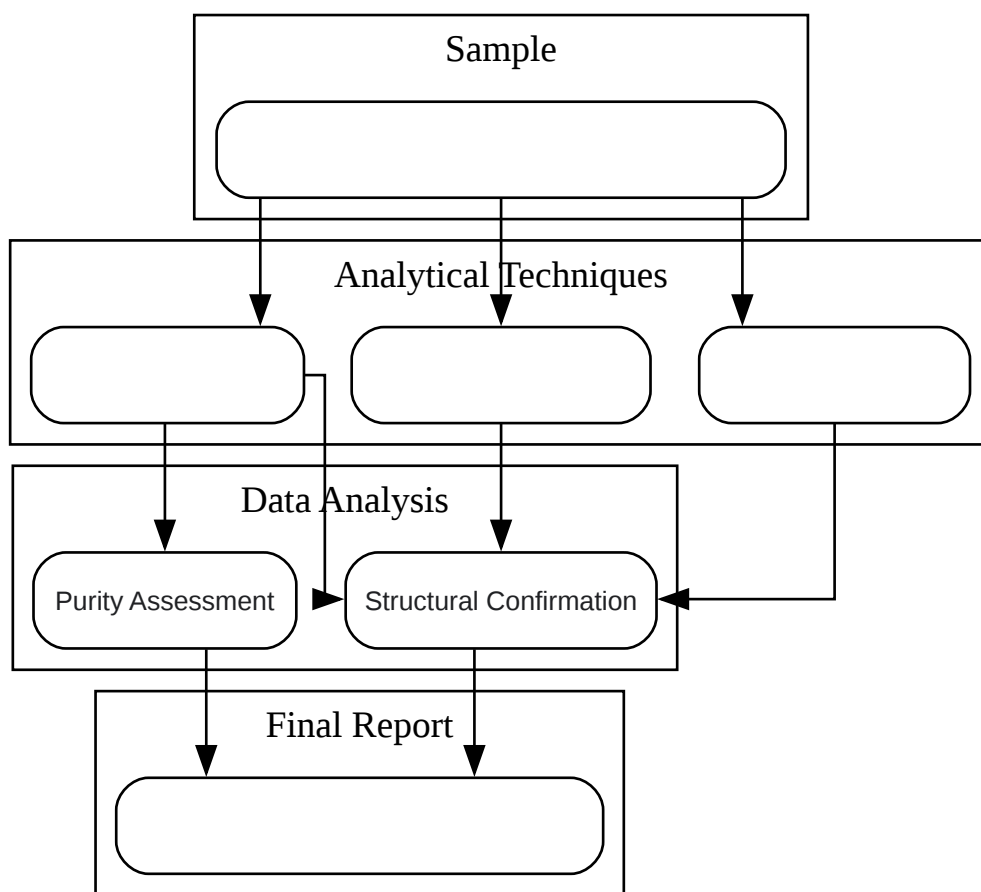
The synthesized compound should be characterized using standard analytical techniques:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the structure and purity of the compound.[\[8\]](#)
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[\[7\]](#)
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[\[9\]](#)
[\[10\]](#)
- Melting Point Analysis: To determine the melting point and assess purity.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows associated with **1-(diethoxymethyl)-1H-benzimidazole**.





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